Metofluthrin
Metofluthrin
What is metofluthrin?
Metofluthrin is a carboxylic ester. It derives from a benzyl alcohol.Uses of metofluthrin
Metofluthrin is a pyrethroid used as an insect repellent. It has relatively high volatility and low mammalian toxicity. The vapors of metofluthrin are highly effective and capable of repelling up to 97% of mosquitoes in field tests.Metofluthrin is used in a variety of consumer products, called emanators, for indoor and outdoor use. These products produce a vapor that protects an individual or area. Effectiveness is reduced by air movement. Metofluthrin is neurotoxic, and is not meant to be applied directly to human skin.
Brand Name:
Vulcanchem
CAS No.:
240494-70-6
VCID:
VC20770537
InChI:
InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3
SMILES:
CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F
Molecular Formula:
C18H20F4O3
Molecular Weight:
360.3 g/mol
Metofluthrin
CAS No.: 240494-70-6
Cat. No.: VC20770537
Molecular Formula: C18H20F4O3
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | What is metofluthrin?Metofluthrin is a carboxylic ester. It derives from a benzyl alcohol.Uses of metofluthrinMetofluthrin is a pyrethroid used as an insect repellent. It has relatively high volatility and low mammalian toxicity. The vapors of metofluthrin are highly effective and capable of repelling up to 97% of mosquitoes in field tests.Metofluthrin is used in a variety of consumer products, called emanators, for indoor and outdoor use. These products produce a vapor that protects an individual or area. Effectiveness is reduced by air movement. Metofluthrin is neurotoxic, and is not meant to be applied directly to human skin. |
|---|---|
| CAS No. | 240494-70-6 |
| Molecular Formula | C18H20F4O3 |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3 |
| Standard InChI Key | KVIZNNVXXNFLMU-UHFFFAOYSA-N |
| Isomeric SMILES | C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |
| SMILES | CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |
| Canonical SMILES | CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |
| Boiling Point | 334 °C at atmospheric pressure |
| Colorform | Pale yellow liquid |
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